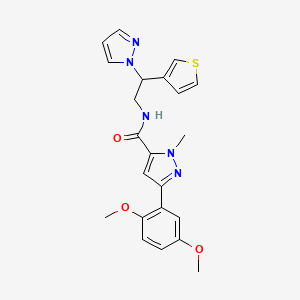
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, commonly known as 2-DMPAP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used to synthesize a variety of compounds, and it has been used in numerous studies in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-DMPAP has been used in numerous studies in the fields of biochemistry and physiology. For example, it has been used to study the effects of enzyme inhibitors on the metabolism of fatty acids. It has also been used to study the effects of lipid-lowering drugs on cholesterol levels. In addition, 2-DMPAP has been used to study the effects of various hormones on cell growth and development.
Wirkmechanismus
2-DMPAP acts as an inhibitor of fatty acid β-oxidation, which is the process by which fatty acids are broken down and converted into energy. Specifically, it binds to the active site of the enzyme acyl-CoA oxidase, which is responsible for the initial step in the β-oxidation process. By binding to this enzyme, 2-DMPAP prevents the breakdown of fatty acids, thus inhibiting β-oxidation.
Biochemical and Physiological Effects
2-DMPAP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the levels of low-density lipoprotein (LDL) cholesterol, as well as total cholesterol levels, in animal models. In addition, it has been shown to decrease the levels of triglycerides in the blood. Furthermore, it has been shown to reduce the levels of free fatty acids in the liver, as well as to reduce the levels of glucose in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
2-DMPAP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it has been extensively studied, so its effects are well-understood. However, there are some limitations to using 2-DMPAP in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, its effects may vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are numerous potential future directions for research involving 2-DMPAP. For example, it could be used to study the effects of fatty acid β-oxidation inhibitors on other metabolic processes, such as glucose metabolism. Additionally, its effects on other types of lipids, such as high-density lipoprotein (HDL) cholesterol, could be further explored. Furthermore, its effects on other hormones, such as insulin, could be studied. Finally, its potential use as a therapeutic agent for the treatment of metabolic disorders, such as obesity and type 2 diabetes, could be investigated.
Synthesemethoden
2-DMPAP can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-3-(trifluoromethyl)phenylacetic acid and 2,2-dimethylpropanoic acid in the presence of a base, such as sodium hydroxide. This reaction produces 2-DMPAP and sodium chloride as byproducts. Another method involves the reaction of 2-chloro-3-(trifluoromethyl)phenylacetic acid, 2,2-dimethylpropanoic acid, and a base, such as sodium hydroxide in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction also produces 2-DMPAP and sodium chloride as byproducts.
Eigenschaften
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-6-4-5-11(7-12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHIGVKKIAGIU-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

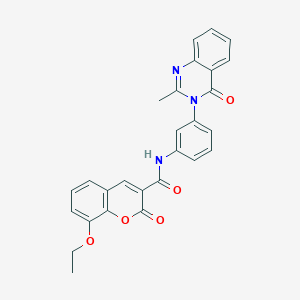

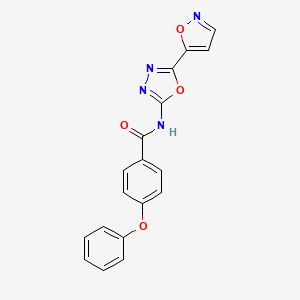
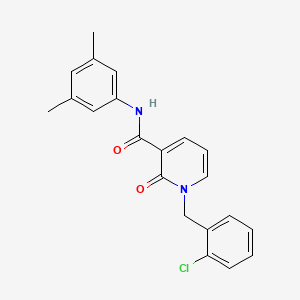

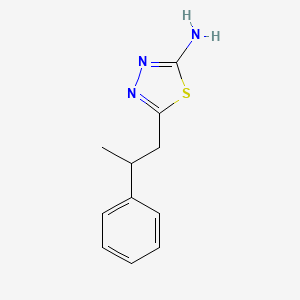
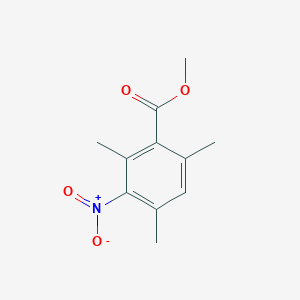

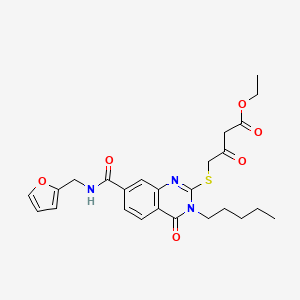
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
